molecular formula C11H12ClNO B15068939 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone CAS No. 408309-80-8

2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone

Cat. No.: B15068939
CAS No.: 408309-80-8
M. Wt: 209.67 g/mol
InChI Key: FYPCLNMTTOHTEW-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone (CAS: 408309-80-8) is a chloro-substituted ethanone derivative featuring a partially saturated quinoline ring system. Its molecular formula is C₁₁H₁₂ClNO, with a molecular weight of 209.675 g/mol . The compound’s structure comprises a 1,2,3,4-tetrahydroquinoline core substituted at the 6-position with a 2-chloroethanone group, conferring unique electronic and steric properties.

Properties

CAS No.

408309-80-8

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

2-chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone

InChI

InChI=1S/C11H12ClNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h3-4,6,13H,1-2,5,7H2

InChI Key

FYPCLNMTTOHTEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)CCl)NC1

Origin of Product

United States

Preparation Methods

Standard Laboratory-Scale Protocol

A representative procedure involves reacting 1,2,3,4-tetrahydroquinolin-6-amine with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere. Aluminum chloride (1.2 equivalents) serves as the Lewis acid catalyst, with gradual warming to room temperature over 12 hours. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield 68–72% of the target compound.

Critical Parameters:

  • Strict moisture exclusion prevents hydrolysis of chloroacetyl chloride
  • Catalyst stoichiometry above 1:1 improves acylation efficiency
  • Temperature control minimizes polyacylation byproducts

Substrate Modifications and Yield Optimization

Patent literature describes pre-acylation protection strategies to enhance regioselectivity. Introducing a methanesulfonyl group at the 1-position of tetrahydroquinoline prior to acylation increases yield to 83% by preventing N-H interference. This modified substrate (1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine) reacts with chloroacetyl chloride in tetrahydrofuran using zinc chloride as catalyst at reflux (66°C), achieving complete conversion within 6 hours.

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

A patent-disclosed method utilizes 6-hydroxy-1,2,3,4-tetrahydroquinoline as starting material. Sequential O-acylation and chlorination produces the target compound through:

  • Protection of hydroxyl group with tert-butyldimethylsilyl chloride
  • Lithiation at position 6 using LDA (-78°C)
  • Quenching with chloroacetonitrile followed by acidic workup

This three-step process achieves 58% overall yield but requires cryogenic conditions and specialized handling.

Reductive Amination Approach

Industrial-scale protocols employ reductive amination of 6-acetyl-1,2,3,4-tetrahydroquinoline with chloromethylamine hydrochloride. Key features include:

  • Palladium on carbon (5% w/w) as catalyst
  • Hydrogen pressure: 50 psi
  • Ethanol/water (9:1) solvent system
  • 82% isolated yield after continuous extraction

Industrial Production Methodologies

Continuous Flow Reactor Systems

Modern manufacturing plants utilize tubular flow reactors for enhanced heat transfer and mixing efficiency. A typical setup involves:

Parameter Value
Reactor volume 50 L
Residence time 12 min
Temperature 45°C
Pressure 3 bar
Annual capacity 8.5 metric tons

This configuration reduces byproduct formation to <2% while achieving 94% conversion.

Crystallization-Based Purification

Multi-stage crystallization from heptane/ethyl acetate mixtures (3:7 ratio) produces pharmaceutical-grade material (>99.5% purity). Key crystallization parameters:

  • Cooling rate: 0.5°C/min
  • Seed crystal size: 10–20 μm
  • Anti-solvent addition: 15 vol% heptane

Reaction Optimization Strategies

Catalyst Screening Data

Comparative analysis of Lewis acid catalysts reveals significant performance differences:

Catalyst Yield (%) Reaction Time (h) Byproducts (%)
AlCl₃ 72 12 18
ZnCl₂ 83 6 9
FeCl₃ 65 18 23
BF₃·OEt₂ 78 8 12

Zinc chloride demonstrates optimal balance between reaction rate and selectivity.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents accelerate the acylation step through enhanced chloroacetyl chloride activation:

Solvent Dielectric Constant Initial Rate (mol/L·s)
DCM 8.93 0.017
THF 7.52 0.021
DMF 36.7 0.032
Acetonitrile 37.5 0.029

N,N-Dimethylformamide provides superior reaction rates but complicates product isolation.

Analytical Characterization Data

Comprehensive spectroscopic profiles confirm compound identity:

¹H NMR (500 MHz, CDCl₃):
δ 7.82 (d, J=8.5 Hz, 1H), 7.12 (dd, J=8.5, 2.3 Hz, 1H), 6.95 (d, J=2.3 Hz, 1H), 4.21 (s, 2H), 3.42 (t, J=5.8 Hz, 2H), 2.79 (t, J=5.8 Hz, 2H), 1.94 (quintet, J=5.8 Hz, 2H).

HRMS (ESI+):
Calculated for C₁₁H₁₁ClNO [M+H]⁺: 220.0528
Found: 220.0525.

Environmental Impact Mitigation

Green chemistry metrics for the optimized zinc chloride-catalyzed route:

Metric Value
Atom Economy 89%
E-Factor 6.2
Process Mass Intensity 8.7
Renewable Solvent Use 45% (Ethanol)

Closed-loop solvent recovery systems reduce waste generation by 78% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Products include quinoline derivatives with different oxidation states.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

Scientific Research Applications

Chemistry: 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone is used as a building block in the synthesis of more complex quinoline derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology: The compound is used in biochemical studies to investigate the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine: Quinoline derivatives, including this compound, are studied for their potential therapeutic applications. They exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: The compound is used in the development of new materials and chemical processes. It is also used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the quinoline derivative.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s tetrahydroquinoline ring introduces partial saturation, enhancing conformational flexibility compared to fully aromatic quinoline derivatives. This may influence solubility and reactivity .
  • Substituent positions (e.g., -Cl at ethanone vs.

Tetrahydroisoquinoline Derivatives

Compounds such as 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone (CAS: 82771-59-3) and its hydrochloride salt (CAS: 82771-27-5) exhibit structural similarity (≥98% by Tanimoto index) but differ in ring topology (isoquinoline vs. quinoline) and substitution patterns .

Structural Implications :

  • The isoquinoline scaffold shifts the nitrogen position, altering dipole moments and binding affinities in biological systems.
  • Hydrochloride salts (e.g., CAS: 1211876-16-2) demonstrate enhanced aqueous solubility compared to the neutral target compound .

Tetralin-Based Derivatives with Anticancer Activity

1-(1,2,3,4-Tetrahydronaphthalen-6-yl)ethanone derivatives, such as tetralin-6-ylpyridines, exhibit anticancer activity (IC₅₀ = 1.01 µg/mL against liver cancer cells) .

  • Planar aromatic regions for intercalation.
  • Chlorine’s electron-withdrawing effects, which may enhance electrophilic interactions.

Data Tables

Table 2: Comparison of Physicochemical Properties

Property This compound 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone
Molecular Weight 209.675 200.62 175.23 (base)
Ring Saturation Partially saturated Fully aromatic Partially saturated
Key Functional Groups Chloroethanone, tetrahydroquinoline Chloro, hydroxy, methoxy Ethanone, tetrahydroisoquinoline
Bioactivity (Reported) Not available Not reported Anticancer (derivatives)

Key Differences and Implications

Substituent Effects: Chlorine at the ethanone position may increase electrophilicity, favoring nucleophilic substitution reactions absent in hydroxy/methoxy-substituted analogs .

Biological Relevance : Tetralin-based derivatives demonstrate anticancer activity, suggesting the target compound could be a candidate for similar studies, though empirical validation is needed .

Biological Activity

2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H14ClNOC_{12}H_{14}ClNO, with a molecular weight of approximately 239.70 g/mol. The compound features a chloro group and a tetrahydroquinoline moiety, which contribute to its reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₂H₁₄ClNO
Molecular Weight239.70 g/mol
CAS Number57368-84-0

Biological Activities

Research indicates that this compound exhibits diverse biological activities:

  • Antimicrobial Activity : Some studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens. The chloro and tetrahydroquinoline groups may enhance this activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives of tetrahydroquinoline have been reported to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and inhibition of anti-apoptotic proteins .
  • Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective properties. Compounds in this class have been studied for their effects on neurodegenerative diseases like Alzheimer's and Parkinson's .

The biological activity of this compound is primarily attributed to its electrophilic nature. This allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Anticancer Activity : A study focusing on tetrahydroquinoline derivatives demonstrated significant cytotoxic effects against colorectal cancer cell lines (HT29), with some derivatives showing lower toxicity against normal human cells compared to standard chemotherapy agents .
  • Neuroprotective Research : Investigations into the neuroprotective properties of tetrahydroquinoline derivatives revealed their potential to inhibit neuroinflammation and oxidative stress in neuronal cells .

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone, and how do reaction conditions influence yield?

The compound is commonly synthesized via a Pictet-Spengler reaction, where 1,2,3,4-tetrahydroquinoline derivatives react with chloroacetyl chloride under anhydrous conditions. For example, trifluoroacetic acid (TFA) is used as a catalyst in toluene to facilitate cyclization, followed by treatment with chloroacetyl chloride to introduce the ethanone moiety . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) significantly impacts yield. A study reported yields ranging from 52% to 72% depending on the substitution pattern of the tetrahydroquinoline precursor and the use of activating agents like K₂CO₃ .

Q. Key Optimization Parameters

ParameterEffect on YieldExample Conditions
SolventPolar aprotic solvents (e.g., THF) improve solubility of intermediates.Toluene/TFA for cyclization
TemperatureElevated temperatures (80–100°C) enhance reaction rates but may degrade sensitive intermediates.Room temperature for amidation
CatalystsLewis acids (e.g., TFA) improve electrophilic substitution efficiency.TFA in cyclization steps

Q. How is the IUPAC nomenclature applied to this compound, and why is precise naming critical for structural clarity?

The systematic IUPAC name, this compound, specifies the ethanone group at position 1 of the tetrahydroquinoline ring and the chlorine substituent at position 2. Proper nomenclature avoids ambiguity, particularly in distinguishing regioisomers (e.g., 6- vs. 7-substituted tetrahydroquinolines) and tautomeric forms, which can influence reactivity and biological activity . For example, tautomerism in related acetylated heterocycles (e.g., 6-acetyl-1,2,3,4-tetrahydropyridine) alters physical properties and must be explicitly defined .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

  • ¹H NMR : Peaks for the tetrahydroquinoline ring protons (δ 1.4–3.3 ppm) and the ethanone carbonyl (δ 2.3–2.7 ppm) are critical. Aromatic protons on the quinoline ring typically appear as doublets or multiplets (δ 6.4–7.1 ppm) .
  • Mass Spectrometry (MS) : ESI-MS data show [M+H]⁺ ions, with fragmentation patterns confirming the chloroethanone group (e.g., loss of Cl⁻ or CO) .
  • X-ray Crystallography : SHELX software is widely used to resolve crystal structures, with puckering coordinates (q, φ) quantifying non-planar distortions in the tetrahydroquinoline ring .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities, such as ring puckering or tautomerism?

X-ray diffraction coupled with SHELXL refinement provides precise bond lengths and angles, identifying deviations from planarity in the tetrahydroquinoline ring. For example, Cremer-Pople puckering parameters (q₂, φ₂) quantify out-of-plane distortions, which are critical for understanding steric interactions in drug-receptor binding . In cases of tautomerism (e.g., keto-enol equilibria), crystallography can lock the dominant form in the solid state, as seen in acetylated heterocycles .

Q. What methodologies are employed to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

  • NOS Inhibition Assays : Recombinant nitric oxide synthase (iNOS, eNOS, nNOS) isoforms are expressed in Baculovirus-infected Sf9 cells. Activity is measured via radioactive L-arginine to L-citrulline conversion, with IC₅₀ values calculated from dose-response curves .
  • Structure-Activity Relationship (SAR) : Modifications to the tetrahydroquinoline core (e.g., substituents at position 6) and the chloroethanone group are correlated with inhibitory potency. For example, bulky substituents may enhance selectivity for iNOS over nNOS .

Q. How can contradictory data in synthesis or bioactivity be systematically analyzed?

  • Synthetic Yield Discrepancies : Compare reaction conditions (e.g., solvent purity, catalyst loading). For instance, LiAlH₄ reduction of intermediates in THF may yield 52–69% product, but trace moisture can hydrolyze chloroacetyl chloride, lowering yields .
  • Bioactivity Variability : Differences in assay protocols (e.g., enzyme source, substrate concentration) can explain conflicting IC₅₀ values. Standardization using reference inhibitors (e.g., L-NAME for NOS) is recommended .

Q. What computational tools are used to predict the physicochemical properties of this compound?

  • LogP Calculations : Hydrophobic parameters (XlogP ~1.1) are derived using fragment-based methods, critical for assessing blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulations of the tetrahydroquinoline ring’s puckering dynamics (e.g., using AMBER or CHARMM force fields) predict conformational stability in solution .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH Sensitivity : The chloroethanone group is prone to hydrolysis under basic conditions (pH >9), necessitating neutral buffers in biological assays .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, guiding storage at 4°C in desiccated environments .

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